4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

CAS No.: 29877-76-7

Cat. No.: VC2204997

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29877-76-7 |

|---|---|

| Molecular Formula | C8H9N3OS |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |

| Standard InChI | InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) |

| Standard InChI Key | JQXZEEDISDHTRT-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC2=C1C=CN2)SC |

| Canonical SMILES | COC1=NC(=NC2=C1C=CN2)SC |

Introduction

Chemical Identity and Structure

Molecular Identification

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine is characterized by several important identifiers that facilitate its recognition in chemical databases and research literature. The compound possesses a unique chemical structure that combines a pyrrolo[2,3-d]pyrimidine scaffold with specific functional groups at defined positions.

Table 1: Chemical Identification Parameters of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

| Parameter | Value |

|---|---|

| CAS Number | 29877-76-7 |

| Molecular Formula | C8H9N3OS |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 4-Methoxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine |

The compound is also known by several synonyms including 4-Methoxy-2-methylsulphanyl-7H-pyrrolo[2,3-d]pyrimidine and 5-methoxy-3-methylsulfanyl-2,4,9-triazabicyclo[4.3.0]nona-2,4,7,10-tetraene . These alternative names reflect different nomenclature systems but refer to the same chemical entity.

Structural Features

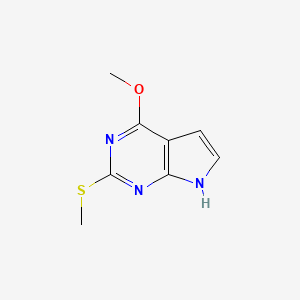

The structure of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine comprises a pyrrole ring fused to a pyrimidine ring, creating a bicyclic system. This fusion occurs between positions 2 and 3 of the pyrrole ring and positions 5 and 6 of the pyrimidine ring, as indicated by the [2,3-d] notation in the compound name.

Key structural features include:

-

A bicyclic pyrrolo[2,3-d]pyrimidine core structure

-

A methoxy (-OCH3) substituent at position 4 of the pyrimidine ring

-

A methylsulfanyl (-SCH3) group at position 2 of the pyrimidine ring

-

An unsubstituted nitrogen atom at position 7 (hence the 7H designation)

This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and a distinctive electronic distribution that significantly influences its physicochemical properties and potential biological interactions.

Physicochemical Properties

Physical Properties

The physicochemical properties of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine determine its behavior in various environments and influence its potential applications.

Table 2: Physical Properties of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

| Property | Value | Note |

|---|---|---|

| Physical State | Solid at room temperature | Based on melting point |

| Melting Point | 214-216°C (with decomposition) | Indicates thermal stability limits |

| Boiling Point | 373.8±52.0°C | Predicted value |

| Density | 1.41±0.1 g/cm³ | Indicates molecular packing |

The relatively high melting point with decomposition suggests significant intermolecular forces in the crystalline state, likely including hydrogen bonding through the NH group at position 7 . The compound's density is typical for heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms.

Chemical Reactivity

While specific reactivity data for 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine is limited in the available literature, its structural features allow for predictions about potential reactivity patterns:

-

The NH group at position 7 can serve as a hydrogen bond donor and is likely susceptible to deprotonation under basic conditions.

-

The methoxy group at position 4 can potentially undergo nucleophilic substitution reactions.

-

The methylsulfanyl group at position 2 may be susceptible to oxidation to the corresponding sulfoxide or sulfone.

-

The pyrimidine nitrogen atoms can function as hydrogen bond acceptors and potential sites for protonation.

These reactivity patterns are important for understanding the compound's behavior in biological systems and for designing synthetic routes to derivatives with enhanced properties.

Structural Comparison with Related Compounds

Pyrrolo[2,3-d]pyrimidine Family

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine belongs to the broader class of pyrrolo[2,3-d]pyrimidines, which have gained significant attention in medicinal chemistry. Comparing this compound with structurally related molecules provides insights into the impact of specific substitution patterns.

Table 3: Comparison of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine | C8H9N3OS | 195.24 | Reference compound |

| 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine | C7H7N3O | 149.15 | Lacks the 2-methylsulfanyl group |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | ~153.57 | Has chloro at position 4 instead of methoxy |

The 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine compound has a similar core structure but lacks the methylsulfanyl group at position 2 . This structural difference reduces the molecular weight and likely affects properties such as lipophilicity, metabolic stability, and biological target interactions.

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine represents a potential synthetic precursor that could be transformed into 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine through appropriate chemical modifications . This compound features a reactive chloro group at position 4, which can facilitate nucleophilic substitution reactions.

Structure-Property Relationships

The specific substituents in 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine significantly influence its properties:

-

The methoxy group at position 4 contributes to hydrogen bond acceptance capability and affects the electronic distribution in the pyrimidine ring.

-

The methylsulfanyl group at position 2 introduces polarizability and lipophilicity, potentially enhancing membrane permeability.

-

Together, these substituents create a unique electronic and steric environment that may confer specific biological activity profiles.

Research on related compounds has demonstrated that substitution at position 4 of the pyrrolo[2,3-d]pyrimidine scaffold is crucial for biological activity, as compounds without substitution at this position showed negligible antiviral effects . This suggests that the methoxy group in 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine likely plays a significant role in any potential biological activities.

Synthetic Approaches

Synthetic Challenges

The synthesis of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine likely presents several challenges:

-

Regioselectivity in functionalization of the pyrimidine ring

-

Protection strategies for the reactive NH group at position 7

-

Potential sensitivity of the methylsulfanyl group to oxidation conditions

-

Optimization of reaction conditions to maximize yield and purity

These challenges would need to be addressed through careful selection of reagents, reaction conditions, and purification methods to achieve efficient synthesis of the target compound.

Applications and Future Directions

Research Gaps and Future Directions

Several research gaps exist regarding 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine that could be addressed in future studies:

-

Comprehensive evaluation of its biological activities, particularly antiviral effects against flaviviruses

-

Detailed investigation of structure-activity relationships to understand the specific contributions of the methylsulfanyl group at position 2

-

Development of optimized synthetic routes with improved yields and scalability

-

Exploration of derivatization strategies to enhance biological properties

-

Computational studies to predict binding interactions with potential biological targets

Addressing these gaps would contribute to a better understanding of the properties and potential applications of this compound and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume